5-Cyano-2-fluoro-3-picoline
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Overview
Description
5-Cyano-2-fluoro-3-picoline is a fluorinated pyridine derivative with the molecular formula C7H5FN2. It is a solid compound with a molecular weight of 136.13 g/mol.
Scientific Research Applications
5-Cyano-2-fluoro-3-picoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the study of biological systems and drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Cyano-2-fluoro-3-picoline plays a significant role in biochemical reactions, particularly as a building block in the synthesis of more complex molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of functional groups. For instance, it can act as a substrate for enzymes involved in the synthesis of fluorinated organic compounds. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, which can alter the activity and function of the enzymes involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial for signal transduction pathways. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. The precise molecular mechanisms of these interactions often involve changes in the conformation of the target biomolecules, which can enhance or inhibit their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity or improving cellular function. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which facilitate the oxidation of the compound. This metabolism can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The interaction of this compound with these enzymes can also affect metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, binding to transport proteins can facilitate the movement of this compound across cellular membranes, while interactions with binding proteins can sequester the compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its specific effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-fluoro-3-picoline typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-bromo-2-cyano-3-nitropyridine with tetra-n-butylammonium fluoride (TBAF) and sulfuric acid as a catalyst . This reaction results in the substitution of the nitro group with a fluorine atom, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fluorination reactions using efficient fluorinating agents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-fluoro-3-picoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as TBAF and sulfuric acid are commonly used.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
Mechanism of Action
The mechanism of action of 5-Cyano-2-fluoro-3-picoline involves its interaction with molecular targets through its fluorinated pyridine ring. The electron-withdrawing fluorine atom influences the compound’s reactivity and binding affinity to various biological targets. Specific pathways and molecular targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-2-fluoropyridine
- 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile
- 3-Cyano-4-fluorobenzenesulfonamide
Uniqueness
5-Cyano-2-fluoro-3-picoline is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-fluoro-5-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAVABJWORVQDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632582 |
Source
|
Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261625-67-6 |
Source
|
Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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